Methyl 2-(4-cyanophenyl)-2-methylpropanoate is an organic compound classified as an ester, characterized by a cyano group attached to a phenyl ring and a methylpropanoate moiety. Its molecular formula is and it has a molecular weight of approximately 203.24 g/mol. This compound is recognized for its versatility in organic synthesis and potential applications in medicinal chemistry due to its functional groups which can facilitate various chemical reactions and interactions within biological systems.
The compound is sourced from various chemical suppliers and research databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. Methyl 2-(4-cyanophenyl)-2-methylpropanoate falls under the broader category of esters, which are derived from carboxylic acids and alcohols. It is particularly noted for its significance in the development of pharmaceuticals and specialty chemicals.
Several synthetic routes have been developed for the preparation of methyl 2-(4-cyanophenyl)-2-methylpropanoate. One common method involves the reaction of methyl 4-cyanobenzeneacetate with iodomethane in the presence of sodium hydride as a base, typically conducted in N,N-dimethylformamide at controlled temperatures.
The yield from such reactions can be quite high, often exceeding 98% purity as determined by gas chromatography analysis .
Methyl 2-(4-cyanophenyl)-2-methylpropanoate features a complex structure comprising:
CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC
UMCYJYYTVUBBRU-UHFFFAOYSA-N
.Methyl 2-(4-cyanophenyl)-2-methylpropanoate can undergo several significant reactions:
The mechanism of action for methyl 2-(4-cyanophenyl)-2-methylpropanoate largely depends on its application:
This reactivity suggests potential roles in drug design and development, particularly in targeting specific biological pathways .
Relevant analyses indicate that this compound exhibits typical ester behavior while also showcasing unique reactivity due to the presence of the cyano group .
Methyl 2-(4-cyanophenyl)-2-methylpropanoate has several notable applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research endeavors.
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7